1-Aminopyrrolidin-2-one hydrochloride
Overview
Description
1-Aminopyrrolidin-2-one hydrochloride: is a chemical compound with the molecular formula C₄H₉ClN₂O and a molecular weight of 136.58 g/mol . It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopyrrolidin-2-one hydrochloride can be synthesized through several methods. One common method involves the reaction of methanesulfonyl chloride with an amine, followed by intramolecular cyclization to form the desired product . Another method includes the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Aminopyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a tool in biochemical research.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Aminopyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit transforming growth factor-beta (TGF-β), a protein that plays a crucial role in the regulation of cell growth and differentiation . This inhibition may be due to the compound’s ability to interfere with protein synthesis at the ribosome level .
Comparison with Similar Compounds
1-Aminopyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A structurally similar compound with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural motifs but different functional properties.
Prolinol: Another related compound with distinct biological profiles.
Properties
IUPAC Name |
1-aminopyrrolidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-6-3-1-2-4(6)7;/h1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPFNJOTVWTWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621303 | |
Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20386-22-5 | |
Record name | 1-Aminopyrrolidin-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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